11(R)-Hete

描述

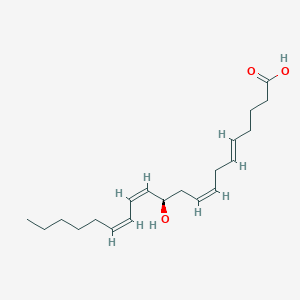

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-WXMXURGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318371 | |

| Record name | 11(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73347-43-0 | |

| Record name | 11(R)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73347-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an R-enantiomer of 11-HETE, a bioactive lipid mediator derived from arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) enzyme pathways, this compound plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted functions of this compound, with a particular focus on its involvement in cardiovascular regulation and cellular signaling. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by this eicosanoid.

Structure and Physicochemical Properties of this compound

This compound is a C20 polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position in the R configuration. Its systematic name is (5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid. It is an enantiomer of 11(S)-HETE[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.5 g/mol | [1] |

| IUPAC Name | (5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid | [1] |

| PubChem CID | 5283168 | [1] |

| ChEBI ID | 34126 | |

| InChI Key | GCZRCCHPLVMMJE-WXMXURGXSA-N | [1] |

Biosynthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid through several enzymatic pathways. The primary routes of its formation involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.

-

Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can convert arachidonic acid to this compound[2]. This occurs as a byproduct of prostaglandin synthesis[2].

-

Cytochrome P450 (CYP) Pathway : Certain CYP enzymes can also hydroxylate arachidonic acid to form this compound[2].

The biosynthesis of this compound is a tightly regulated process, influenced by various physiological and pathological stimuli. Once formed, this compound can be further metabolized. A key metabolic pathway is its oxidation to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[2]. This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects[2].

Caption: Biosynthesis and metabolism of this compound.

Biological Functions and Signaling Pathways

This compound exerts a range of biological effects, with notable roles in cardiovascular physiology and pathology. Endothelial cells release this compound, which can influence vascular tone, leukocyte function, and platelet aggregation.

Induction of Cardiac Hypertrophy

Studies have shown that this compound can induce cellular hypertrophy in cardiomyocytes. Treatment of human fetal ventricular cardiomyocytes (RL-14 cells) with this compound resulted in a significant increase in the cardiac hypertrophic marker β/α-MHC by 132%[3].

Regulation of Gene Expression

This compound has been demonstrated to modulate the expression of several genes, particularly those encoding for cytochrome P450 enzymes. In RL-14 cells, treatment with 20 µM this compound for 24 hours led to a significant upregulation of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 mRNA levels[3].

Table 2: Effect of this compound on CYP Gene Expression in RL-14 Cardiomyocytes

| Gene | Fold Increase in mRNA Expression (vs. Control) | Reference |

| CYP1B1 | 2.16 | [3] |

| CYP1A1 | 2.12 | [3] |

| CYP4F2 | 2.67 | [3] |

| CYP4A11 | 1.70 | [3] |

Signaling Pathways

The precise signaling pathway of this compound is an active area of research. While a specific receptor for this compound has not been definitively identified, evidence suggests that it may act through a G-protein coupled receptor (GPCR), similar to other HETE isomers like 12(S)-HETE which binds to GPR31. The downstream effects of this compound on gene expression likely involve the activation of intracellular signaling cascades that modulate the activity of transcription factors.

Caption: Proposed signaling pathway for this compound.

Quantitative Data

The biological activity of this compound is concentration-dependent. Quantitative data from various studies are summarized below.

Table 3: Quantitative Biological Data for this compound

| Parameter | Value | Cell Type/System | Reference |

| Concentration in human plasma | 0.02 ± 0.01 ng/mL | Human | |

| Concentration in human serum | 0.54 ± 0.1 ng/mL | Human | |

| EC₅₀ for CYP1B1 activity increase | ~100 nM | Human liver microsomes | [3] |

| Concentration for cardiac hypertrophy induction | 20 µM | RL-14 cells | [3] |

Experimental Protocols

Analysis of this compound-Induced Cardiac Hypertrophy

This protocol outlines the key steps to investigate the hypertrophic effects of this compound on cardiomyocytes.

Caption: Experimental workflow for hypertrophy analysis.

Detailed Methodology:

-

Cell Culture: Human fetal ventricular cardiomyocytes (RL-14) are cultured in appropriate media until they reach a suitable confluency.

-

Treatment: The cells are treated with 20 µM of this compound or a vehicle control for 24 hours.

-

RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression of cardiac hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Western Blotting: Protein lysates are prepared, and Western blotting is performed to analyze the protein expression levels of the hypertrophic markers.

-

Cell Imaging: The cell surface area is measured using phase-contrast imaging to assess physical changes in cell size.

-

Data Analysis: The changes in gene and protein expression, as well as cell size, are statistically analyzed to determine the effect of this compound.

Quantification of this compound in Biological Samples

The concentration of this compound in biological fluids can be accurately measured using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Key Steps:

-

Sample Preparation: Lipids are extracted from the biological sample (e.g., plasma, serum) using a suitable organic solvent.

-

Chromatographic Separation: The extracted lipids are separated using a chiral UHPLC column to resolve the R and S enantiomers of 11-HETE.

-

Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard.

Conclusion and Future Directions

This compound is an important lipid mediator with diverse biological functions, particularly in the cardiovascular system. Its ability to induce cardiac hypertrophy and modulate the expression of key metabolic enzymes highlights its potential as a therapeutic target. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways that mediate the effects of this compound. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies for cardiovascular diseases and other conditions where this eicosanoid is implicated. The development of specific antagonists for the putative this compound receptor could provide valuable tools for both basic research and clinical applications.

References

- 1. 20-HETE mediates Ang II-induced cardiac hypertrophy via ROS and Ca2+ signaling in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-Hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a stereospecific, enzymatically derived metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its synthesis, metabolism, and cellular effects, particularly in the context of cardiac hypertrophy. While its roles in inflammation, cancer, and angiogenesis are areas of active investigation, definitive signaling pathways remain to be fully elucidated.

Biosynthesis and Metabolism of this compound

This compound is produced from arachidonic acid through several enzymatic pathways. The primary route involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which exclusively generate the R-enantiomer of 11-HETE as a byproduct of prostaglandin synthesis.[1][2] Additionally, certain cytochrome P450 (CYP) enzymes can produce a mixture of this compound and its enantiomer, 11(S)-HETE, with the R-enantiomer often being predominant in NADPH-dependent metabolism.[3]

Once formed, this compound can be further metabolized. A key metabolic pathway is its conversion to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects in endothelial and colon cancer cells, suggesting a potential regulatory role for the this compound metabolic pathway.[2]

References

Endogenous Formation of 11(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an R-enantiomer of 11-HETE, its stereospecific formation and distinct biological activities are of significant interest in various physiological and pathological processes. This technical guide provides an in-depth overview of the core mechanisms underlying the endogenous formation of this compound, detailed experimental protocols for its analysis, a summary of quantitative data, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Formation of this compound

The endogenous synthesis of this compound is primarily an enzymatic process, with non-enzymatic pathways contributing to a lesser and non-stereospecific extent. The main enzymatic routes involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.

Cyclooxygenase (COX) Pathway

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins. As a byproduct of this synthesis, these enzymes also generate 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE.[1] A critical aspect of this pathway is its stereospecificity; 11-HETE produced via COX-1 and COX-2 is exclusively in the R-configuration.[1] This makes the COX pathway a primary source of endogenous this compound. Cultured rat aorta smooth muscle cells, for instance, have been shown to synthesize significant amounts of 11-HETE through the COX pathway in response to stimuli like thrombin.[2][3]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes represent another significant pathway for the formation of this compound. Specifically, CYP1B1 has been identified as a predominant enzyme in the formation of 11-HETE.[2][3] In vitro studies using rat liver microsomes have demonstrated the NADPH-dependent metabolism of arachidonic acid to both 11(R)- and 11(S)-HETE, with the R-enantiomer being the more predominant product.[2][3]

Non-Enzymatic Formation

Non-enzymatic synthesis of 11-HETE can occur through the free radical oxidation of arachidonic acid.[2][3] However, this process is not stereospecific and results in a racemic mixture of both this compound and 11(S)-HETE. Therefore, the presence of a significant enantiomeric excess of this compound in a biological system is indicative of enzymatic activity.

Quantitative Data on this compound Levels

The concentration of this compound can vary depending on the biological matrix and the physiological or pathological state. The following table summarizes quantitative data from studies on human blood.

| Biological Matrix | Condition | This compound Concentration (ng/mL) | Reference |

| Human Plasma (unstimulated) | Normal | 0.02 ± 0.01 | [4] |

| Human Serum (unstimulated) | Normal | 0.54 ± 0.1 | [4] |

| Human Whole Blood (LPS stimulation, 4h) | Inflammation Model | 0.09 ± 0.01 | [4] |

| Human Whole Blood (LPS stimulation, 24h) | Inflammation Model | 0.32 ± 0.03 | [4] |

Experimental Protocols

Accurate identification and quantification of this compound require specific and sensitive analytical methods. The following are detailed protocols for key experiments.

Chiral HPLC-MS/MS Analysis of 11-HETE Enantiomers

This protocol is for the separation and quantification of this compound and 11(S)-HETE in biological samples.

a. Sample Preparation (Solid Phase Extraction)

-

To 30 µL of human plasma or serum, add 300 µL of methanol containing 0.1% formic acid and 10 µL of an internal standard solution (e.g., deuterated HETE standard).

-

Vortex the mixture for 3 minutes.

-

Centrifuge to pellet proteins.

-

Dilute the supernatant with 0.1% formic acid in water.

-

Load the diluted supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., STRATA-X).

-

Wash the cartridge to remove interfering substances.

-

Elute the HETEs with an appropriate solvent (e.g., methanol or ethyl acetate).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in 30 µL of methanol for LC-MS/MS analysis.

b. UHPLC-MS/MS Conditions

-

UHPLC System: A high-performance liquid chromatography system capable of high pressures.

-

Chiral Column: A chiral stationary phase column suitable for separating fatty acid enantiomers (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A gradient of solvents such as n-hexane and isopropanol or acetonitrile and water with appropriate additives (e.g., 0.1% formic acid for acidic compounds or 0.1% diethylamine for basic compounds).[5] The specific gradient will need to be optimized for the chosen column and analytes.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor-to-product ion transitions for 11-HETE and the internal standard should be optimized.

In Vitro COX Activity Assay for this compound Production

This protocol measures the production of this compound from arachidonic acid by COX-1 or COX-2.

-

Reaction Mixture: In an Eppendorf tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM hematin (cofactor)

-

40 mM L-epinephrine (cofactor)

-

-

Enzyme Addition: Add a known amount of purified COX-1 or COX-2 enzyme (e.g., 0.1 - 0.2 µg, approximately 1 unit) to the reaction mixture.

-

Inhibitor Addition (Optional): To differentiate between COX-1 and COX-2 activity, a selective inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) can be added and pre-incubated with the enzyme for 10 minutes at 37°C.[6]

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.[6]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding 2.0 M HCl.[6]

-

Extraction and Analysis: Add an internal standard, and extract the formed HETEs using an organic solvent (e.g., hexane/ethyl acetate). Analyze the extract by chiral HPLC-MS/MS as described in the previous protocol to quantify the amount of this compound produced.

Cytochrome P450 Enzyme Assay for this compound Formation

This protocol is designed to measure the formation of this compound by CYP enzymes in microsomes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

5 mM magnesium chloride

-

Human liver microsomes (e.g., 0.1 mg/mL) or recombinant CYP enzymes.

-

Arachidonic acid (substrate).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the reaction by adding 1 mM NADPH.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol) and an internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant for this compound content using chiral HPLC-MS/MS.

Signaling Pathways and Biological Effects

This compound exerts its biological effects through various signaling pathways, leading to changes in gene expression and cellular function. One of the notable effects is the induction of cellular hypertrophy.

Formation and Metabolism of this compound

The formation of this compound from arachidonic acid is catalyzed by COX-1/2 and CYP enzymes. Once formed, this compound can be further metabolized.

Caption: Enzymatic formation of this compound from arachidonic acid.

This compound-Induced Gene Expression in Cardiomyocytes

This compound has been shown to modulate the expression of several genes in cardiomyocytes, contributing to cellular hypertrophy. This includes the upregulation of genes encoding for other CYP enzymes.

Caption: this compound-mediated upregulation of CYP gene expression.

While the direct receptor for this compound has not been definitively identified, other HETE molecules, such as 12(S)-HETE, are known to signal through G-protein coupled receptors (GPCRs) like GPR31.[1][7][8] It is plausible that this compound may also utilize similar receptor-mediated mechanisms to elicit its biological effects. Further research is needed to fully elucidate the specific receptors and downstream signaling cascades activated by this compound.

Conclusion

The endogenous formation of this compound is a stereospecific process primarily driven by COX and CYP enzymes. Its role in cellular hypertrophy and the modulation of gene expression highlights its importance as a bioactive lipid mediator. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the synthesis, signaling, and pathological implications of this compound. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies targeting pathways involving this potent eicosanoid.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid through various enzymatic pathways. Since its initial identification as a product of the cyclooxygenase pathway in the early 1980s, research has elucidated its stereospecific biosynthesis and diverse physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the enzymatic systems responsible for its production, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. The guide further explores its biological activities, with a particular focus on its emerging role in cellular hypertrophy and the regulation of gene expression. Detailed experimental protocols, quantitative data on its biological effects, and diagrams of its biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Discovery and History

The journey of understanding this compound began with broader investigations into the metabolism of arachidonic acid. In the mid-1970s, researchers were actively characterizing the various products generated by cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Early Observations (Late 1970s - Early 1980s): Initial studies identified 11-hydroxyeicosatetraenoic acid (11-HETE) as one of the several mono-hydroxylated derivatives of arachidonic acid. In 1981, the stereospecific total synthesis of this compound was achieved, providing a crucial tool for its definitive identification and the study of its biological functions.

Identification as a Cyclooxygenase Product (1983-1985): Key studies in the early 1980s established that 11-HETE is a significant product of the cyclooxygenase pathway. Research on cultured rat aorta smooth muscle cells in 1983 and human umbilical arteries in 1985 demonstrated the formation of 11-HETE alongside prostaglandins, and its synthesis was inhibited by COX inhibitors like indomethacin. These findings solidified the link between 11-HETE and the well-established prostaglandin synthesis pathway.

Elucidation of the Stereospecificity (1980s): Subsequent research focused on the stereochemistry of the hydroxyl group at the 11th position. It was determined that the cyclooxygenase enzymes, COX-1 and COX-2, exclusively produce the R-enantiomer, this compound.[1] This stereospecificity highlighted the enzymatic control and suggested a specific biological role for this particular isomer.

Discovery of a Lipoxygenase Pathway (1989): A significant advancement in understanding this compound biosynthesis came in 1989 with the discovery of an 11(R)-lipoxygenase in sea urchin eggs by Hawkins and Brash. This finding revealed an alternative, COX-independent pathway for the production of this compound, expanding the known biological sources and potential regulatory mechanisms of this lipid mediator.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via three primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can convert arachidonic acid to the prostaglandin endoperoxide PGG2, which is then reduced to PGH2. As a minor side reaction, these enzymes can also directly oxygenate arachidonic acid to form 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced to this compound by peroxidases.[1] This pathway is notable for its strict stereospecificity, yielding exclusively the R-enantiomer.

-

Lipoxygenase (LOX) Pathway: Specific 11(R)-lipoxygenases can directly oxygenate arachidonic acid to produce 11(R)-HpETE, which is then reduced to this compound. This pathway has been identified in lower organisms like the sea urchin and the freshwater hydra, where this compound plays a role in regeneration.

-

Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce 11-HETE. While this pathway can produce both R and S enantiomers, the formation of this compound has been documented.

References

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)

This guide provides a comprehensive overview of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a bioactive lipid mediator derived from arachidonic acid. It is intended for researchers, scientists, and drug development professionals interested in the physiological roles and signaling mechanisms of this eicosanoid.

Physiological Concentrations of this compound

The physiological concentrations of this compound have been measured in various human biological fluids. These levels can vary based on the sample type and the physiological or pathological state of the individual. The data below summarizes the reported concentrations in healthy human subjects.

| Biological Matrix | Concentration (ng/mL) | Molar Concentration (nM) | Notes |

| Plasma (untreated) | 0.09 ± 0.01[1] | ~0.28 | Significantly lower than 11(S)-HETE levels.[1] |

| Serum | 0.54 ± 0.1[1] | ~1.68 | This compound is the major 11-HETE enantiomer in serum.[1] |

| Whole Blood (LPS stimulated, 24h) | ~0.32 ± 0.03[1] | ~1.00 | Lipopolysaccharide stimulation induces this compound production.[1] |

| Whole Blood (Zymosan stimulated, 24h) | ~0.38 ± 0.03[1] | ~1.19 | Zymosan stimulation induces this compound production.[1] |

| Human Lung (perfused, A23187 stimulated) | Detected[2] | - | Detected at lower levels compared to 5-HETE and EETs.[3] |

Experimental Protocols for Quantification of this compound

Accurate quantification of this compound requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral separation techniques are essential to distinguish this compound from its enantiomer, 11(S)-HETE.

Sample Preparation from Plasma/Serum

This protocol is adapted from established methods for eicosanoid extraction.[4][5]

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA for plasma). For serum, allow blood to clot at room temperature. Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation.

-

Protein Precipitation: To 200 µL of plasma or serum, add 800 µL of ice-cold methanol containing an internal standard (e.g., this compound-d8).

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elute the eicosanoids with 5 mL of methanol.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general protocol for chiral separation and detection of this compound.

-

Chromatographic Separation:

-

Column: A chiral column (e.g., Chiralcel OD-RH) is required for enantiomeric separation.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically used.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 319.2 → 167.1 (quantifier), 319.2 → 115.1 (qualifier)

-

This compound-d8 (Internal Standard): m/z 327.2 → 175.1

-

-

Signaling Pathways of this compound

While the precise receptor and signaling cascade for this compound remain to be definitively identified, evidence suggests it likely acts through a G-protein coupled receptor (GPCR), similar to other eicosanoids.[6][7] Studies have shown that 11-HETE enantiomers can induce cellular hypertrophy in cardiomyocytes, a process often mediated by GPCR signaling.[8]

Proposed Signaling Pathway

Based on the known actions of other HETE isomers and the observed biological effects of 11-HETE, a plausible signaling pathway is proposed below. This pathway involves the activation of a Gq-coupled GPCR, leading to downstream signaling events that can culminate in cellular hypertrophy.

Experimental Workflow for Receptor Deorphanization and Signaling Pathway Elucidation

The identification of the specific receptor for this compound is a critical step in understanding its biological function. The following workflow outlines a strategy for deorphanizing its putative GPCR and characterizing the downstream signaling cascade.

Detailed Methodologies for Key Experiments

-

Radioligand Binding Assay:

-

Prepare cell membranes from HEK293 cells transiently expressing individual orphan GPCRs.

-

Incubate the membranes with increasing concentrations of radiolabeled ³H-11(R)-HETE in a suitable binding buffer.

-

For non-specific binding, include a high concentration of unlabeled this compound in parallel incubations.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and receptor density (Bmax).

-

-

β-Arrestin Recruitment Assay:

-

Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter®).

-

Co-transfect cells with a plasmid encoding the orphan GPCR fused to a fragment of β-galactosidase and a plasmid encoding β-arrestin fused to the complementary fragment.

-

Stimulate the cells with this compound.

-

If the receptor is activated, β-arrestin will be recruited, leading to the complementation of the β-galactosidase fragments.

-

Add a substrate that produces a chemiluminescent signal upon cleavage by the active enzyme and measure the luminescence.

-

-

Intracellular Calcium Mobilization Assay:

-

Load cells expressing the candidate receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure the baseline fluorescence.

-

Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

ERK1/2 Phosphorylation Western Blot:

-

Treat cells expressing the candidate receptor with this compound for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Subsequently, probe with an antibody for total ERK1/2 as a loading control.

-

Detect the antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the cyclooxygenase (COX) pathway. Both COX-1 and COX-2 enzymes can produce 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE), which is then rapidly reduced to this compound by cellular peroxidases.[9]

This technical guide provides a foundation for researchers to delve into the complex biology of this compound. Further investigation, particularly in identifying its specific receptor and elucidating its signaling pathways in various cell types, will be crucial in understanding its role in health and disease and for exploring its potential as a therapeutic target.

References

- 1. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eicosanoid receptor - Wikipedia [en.wikipedia.org]

- 8. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Eicosanoid ligand-binding receptors [reactome.org]

Enzymatic Synthesis of 11(R)-HETE by Cyclooxygenase-1 and -2: A Technical Guide

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. While the primary products of the cyclooxygenase (COX) enzymes are prostaglandins, these enzymes also generate monohydroxy fatty acids as byproducts. Specifically, both COX-1 and COX-2 catalyze the formation of 11-HETE exclusively in the R-configuration.[1][2] This document provides a detailed overview of the synthesis, quantitative aspects, experimental evaluation, and metabolic fate of this compound as mediated by the two COX isoforms.

Core Synthesis Pathway

The formation of this compound by COX-1 and COX-2 is a secondary outcome of the main cyclooxygenase reaction that produces prostaglandins.[2] The process begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2.[3][4]

-

Hydrogen Abstraction: Within the cyclooxygenase active site, a tyrosine radical abstracts the pro-S hydrogen from carbon-13 of arachidonic acid.[5]

-

Radical Rearrangement and Oxygenation: The resulting carbon-centered radical delocalizes, allowing for the stereospecific insertion of a dioxygen molecule (O₂) at carbon-11, forming an 11R-peroxyl radical.[5][6]

-

Branch Point: At this stage, the pathway bifurcates:

-

Major Pathway (Prostaglandin Synthesis): The 11R-peroxyl radical undergoes cyclization and further oxygenation to form the unstable endoperoxide intermediate, Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂.[5][7][8]

-

Minor Pathway (this compound Synthesis): Alternatively, the intermediate can undergo reduction without cyclization, yielding 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE).[5]

-

-

Reduction to this compound: The peroxidase activity of the COX enzyme or other cellular peroxidases, such as glutathione peroxidases (GPX), subsequently reduces 11(R)-HPETE to the stable alcohol, this compound.[5]

Both COX-1 and COX-2 produce 11-HETE exclusively as the R-enantiomer, a key distinction from other enzymatic or non-enzymatic pathways that may produce a racemic mixture or the S-enantiomer.[1][2][6]

Quantitative Data

While this compound is a consistent byproduct of COX activity, it typically constitutes a small fraction (around 2-5%) of the total oxygenated products compared to PGH₂.[6] Direct comparative kinetic data for this compound production by COX-1 versus COX-2 is not extensively detailed in the literature. However, general kinetic parameters for arachidonic acid (AA) metabolism by the two isoforms provide insight into their overall catalytic efficiency.

| Parameter | Ovine COX-1 | Ovine COX-2 | Human COX-2 | Notes |

| Km for AA (μM) | 4.67 ± 0.56 | 1.94 ± 0.39 | 3.66 ± 0.51 | The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.[9] |

| Vmax for 3-HETE | ~10% of AA | ~10% of AA | Not Reported | Vmax values for the substrate analog 3-HETE were only about 10% of those for AA, indicating a lower maximal rate of conversion.[10] |

| kcat/Km | Lower for 3-HETE | Higher for 3-HETE | Not Reported | Catalytic efficiency for the substrate analog 3-HETE was higher for COX-2 than for COX-1.[10] |

Data compiled from studies on ovine and human COX enzymes.[9][10] It is important to note that inter-species variations exist, and using human-derived enzymes is recommended for studies intended for human applications.[9]

Experimental Protocols

The analysis of this compound synthesis by COX-1 and COX-2 can be performed using either purified enzyme preparations or cell-based systems.

In Vitro COX Activity Assay for this compound Production

This protocol describes a method for measuring this compound production from purified recombinant COX-1 or COX-2 enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2

-

Arachidonic Acid (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Heme (cofactor)

-

Phenol (reducing cofactor)

-

COX-1 specific inhibitor (e.g., SC-560) and COX-2 specific inhibitor (e.g., Celecoxib) for control experiments

-

Reaction termination solution (e.g., 10% Trichloroacetic acid in 1N HCl)[11]

-

Internal standard (e.g., deuterated 11-HETE)

-

Solid Phase Extraction (SPE) cartridges

-

Solvents for extraction and chromatography (e.g., methanol, dichloromethane, acetonitrile, water, formic acid)

Procedure:

-

Enzyme Preparation: Prepare aliquots of COX-1 or COX-2 enzyme in Tris-HCl buffer containing heme and phenol. Pre-incubate at 37°C for approximately 2 minutes.[10]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (e.g., final concentration of 5-100 µM) to the enzyme mixture.[9][10][12] The total reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-20 minutes).[11]

-

Reaction Termination: Stop the reaction by adding the termination solution. Add an internal standard for quantification.

-

Product Extraction:

-

Acidify the sample to pH ~3.5.

-

Perform solid-phase extraction (SPE) to isolate the eicosanoid products.

-

Elute the products and evaporate the solvent under nitrogen.

-

-

Analysis by LC-MS/MS:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column (e.g., C18) to separate 11-HETE from other eicosanoids.

-

Quantify this compound based on its specific mass transition and comparison to the internal standard's signal. Chiral chromatography may be required to confirm the R-stereochemistry.

-

Cell-Based Assay

This approach uses cells that endogenously express or are engineered to overexpress COX-1 or COX-2.

-

Cell Culture: Culture appropriate cells (e.g., human colorectal adenocarcinoma LoVo cells for COX-2[13]) to near confluence.

-

Stimulation: If using an inducible system for COX-2, stimulate cells with an agent like lipopolysaccharide (LPS).

-

Substrate Addition: Treat cells with exogenous arachidonic acid.

-

Sample Collection: Collect the cell culture medium at various time points.

-

Analysis: Add an internal standard to the medium and proceed with extraction and LC-MS/MS analysis as described in the in vitro protocol.

Downstream Metabolism and Signaling

This compound is not an end-product and can be further metabolized. In epithelial cells expressing both COX-2 and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound is a substrate for 15-PGDH.[2][13] This enzyme, typically specific for 15(S)-hydroxyl groups, surprisingly oxidizes the 11(R)-hydroxyl group of this compound to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE).[2][13] 11-oxo-ETE has been shown to possess antiproliferative effects, particularly in endothelial cells.[13]

The direct signaling roles of this compound itself are less characterized compared to other HETEs like 12-HETE or 20-HETE, which act via specific G-protein coupled receptors.[14][15] However, its enantiomer, 11(S)-HETE, has been shown to induce hypertrophic markers in cardiomyocytes, suggesting potential enantioselective biological activities for 11-HETE molecules.[1]

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and absolute configuration of dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Non-Enzymatic Formation of 11(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While the enzymatic production of 11(R)-HETE by cyclooxygenase (COX) enzymes is a well-characterized stereospecific process, there exists a parallel and significant non-enzymatic pathway for the formation of 11-HETE. This non-enzymatic route is driven by free radical-mediated oxidation of arachidonic acid, a hallmark of oxidative stress.[1] The resulting 11-HETE is a racemic mixture of this compound and 11(S)-HETE, and its presence can serve as a biomarker for lipid peroxidation and oxidative damage in various pathological conditions.[1][2]

This technical guide provides an in-depth exploration of the core principles governing the non-enzymatic formation of this compound. It details the underlying chemical mechanisms, comprehensive experimental protocols for its in vitro generation and analysis, and a summary of the stereochemical outcomes.

Core Mechanism: Free Radical-Mediated Peroxidation of Arachidonic Acid

The non-enzymatic synthesis of 11-HETE is a consequence of the autoxidation of arachidonic acid, a classic free radical chain reaction involving three key stages: initiation, propagation, and termination.

1. Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (C-7, C-10, or C-13) by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This results in the formation of a resonance-stabilized pentadienyl radical.

2. Propagation: The carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another arachidonic acid molecule, yielding a lipid hydroperoxide (LOOH) and a new fatty acid radical, thus propagating the chain reaction. Specifically, the formation of 11-hydroperoxyeicosatetraenoic acid (11-HpETE) arises from the hydrogen abstraction at the C-13 position, which leads to a radical that can be attacked by oxygen at the C-11 position.

3. Formation of 11-HETE: The resulting 11-HpETE is then reduced to the more stable 11-HETE. This reduction can occur via various cellular mechanisms, including the action of glutathione peroxidases or other endogenous reducing agents.

Stereochemistry: A crucial distinction of the non-enzymatic pathway is its lack of stereospecificity. The free radical attack on the planar double bond system of arachidonic acid can occur from either face with equal probability. Consequently, this pathway produces a racemic mixture of this compound and 11(S)-HETE.[3] Chiral analysis of 15-HETE formed through a free radical mechanism has shown an R/S ratio close to 1.0, supporting the random nature of the oxidation.[4]

Quantitative Data on Non-Enzymatic HETE Formation

The non-enzymatic oxidation of arachidonic acid yields a variety of positional isomers of HETEs, including 5-, 8-, 9-, 11-, 12-, and 15-HETE. The relative abundance of these isomers can vary depending on the specific oxidative conditions, such as the type of ROS involved and the reaction environment. While precise quantitative ratios are difficult to generalize, studies on lipid peroxidation in biological samples often show a complex mixture of these isomers.

| HETE Isomer | Typical Formation Pathway(s) | Notes on Non-Enzymatic Formation |

| 5-HETE | 5-Lipoxygenase, Non-enzymatic | Formed alongside other isomers during autoxidation. |

| 8-HETE | Non-enzymatic, Cytochrome P450 | A common product of free radical-mediated oxidation. |

| 9-HETE | Non-enzymatic, Cytochrome P450 | Often found in significant amounts in oxidized lipid samples.[3] |

| 11-HETE | Cyclooxygenases (11R), Non-enzymatic (11R/S) | A key marker of both enzymatic and non-enzymatic pathways. |

| 12-HETE | 12-Lipoxygenase, Cytochrome P450, Non-enzymatic | Can be formed non-enzymatically, but often less abundant than other isomers. |

| 15-HETE | 15-Lipoxygenase, Cyclooxygenases, Non-enzymatic | Another major product of both enzymatic and non-enzymatic oxidation. |

Experimental Protocols

In Vitro Induction of Non-Enzymatic Arachidonic Acid Oxidation

a) Fenton Reaction-Based Oxidation

This protocol utilizes the Fenton reaction to generate hydroxyl radicals, which initiate the lipid peroxidation of arachidonic acid.

Materials:

-

Arachidonic acid (high purity)

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol

-

Triphenylphosphine (for reduction of hydroperoxides)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Prepare a solution of arachidonic acid in potassium phosphate buffer.

-

Initiate the reaction by adding freshly prepared FeSO₄ and H₂O₂ to the arachidonic acid solution. A typical final concentration would be in the micromolar range for the reactants.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of methanol.

-

To reduce the hydroperoxy intermediates to their corresponding hydroxy derivatives, add triphenylphosphine and incubate for an additional 15-30 minutes at room temperature.

-

Proceed with solid-phase extraction for sample cleanup and concentration.

b) AAPH-Induced Oxidation

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that thermally decomposes to produce peroxyl radicals, which can initiate lipid peroxidation.

Materials:

-

Arachidonic acid

-

AAPH

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Methanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Dissolve arachidonic acid in PBS.

-

Add AAPH to the solution to a final concentration of, for example, 1-10 mM.

-

Incubate the mixture at 37°C for a defined time (e.g., 1-4 hours), allowing for the gradual generation of peroxyl radicals.

-

Terminate the reaction by adding methanol.

-

Proceed with solid-phase extraction.

Analysis of 11-HETE by HPLC-MS/MS

a) Sample Preparation and Extraction:

-

Acidify the reaction mixture to approximately pH 3.5 with a dilute acid.

-

Apply the sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the HETEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

b) Isomer Separation by Reverse-Phase HPLC:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the different HETE isomers.

c) Enantiomer Separation by Chiral HPLC:

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact composition will need to be optimized for the specific column and isomers.

-

Detection: MS/MS detection as described above. The use of chiral chromatography is essential to differentiate between the R and S enantiomers of 11-HETE and thus to distinguish between enzymatic and non-enzymatic origins.[3][5]

Conclusion

The non-enzymatic formation of this compound, as part of a racemic mixture, is a direct consequence of free radical-mediated lipid peroxidation of arachidonic acid. Understanding this pathway is critical for researchers in fields ranging from cardiovascular disease to neurodegeneration, where oxidative stress plays a pivotal role. The experimental protocols outlined in this guide provide a framework for the in vitro investigation of this process, and the analytical techniques described allow for the specific and sensitive detection of 11-HETE isomers and enantiomers. By employing these methods, researchers can further elucidate the role of non-enzymatically generated eicosanoids in health and disease, and potentially identify new therapeutic targets for pathologies associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Ni2+ enhances Fe2+/peroxide-induced oxidation of arachidonic acid and formation of geno/cytotoxic 4-hydroxynonenal: a possible contributory mechanism in nickel toxicity and allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of oxidized metabolites of arachidonic acid esterified to phospholipids in murine lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of 11(R)-Hydroxyeicosatetraenoic Acid on Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[1] While the roles of various eicosanoids in cardiovascular physiology and pathology are extensively studied, the specific effects of the this compound enantiomer on cardiomyocytes are an emerging area of research. This technical guide provides a comprehensive overview of the known cellular effects of this compound on cardiomyocytes, with a focus on cellular hypertrophy. It includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways to support further research and drug development in this area.

Hypertrophic Effects of this compound on Cardiomyocytes

Recent studies have demonstrated that this compound can induce cellular hypertrophy in human cardiomyocytes.[2] This effect is characterized by an increase in cell size and the expression of key hypertrophic markers.

Quantitative Data on Hypertrophic Effects

The following tables summarize the quantitative data from studies investigating the hypertrophic effects of this compound on the human fetal ventricular cardiomyocyte cell line, RL-14.[2]

Table 1: Effect of this compound on the Gene Expression of Hypertrophic Markers in RL-14 Cardiomyocytes [2]

| Hypertrophic Marker | Treatment | Concentration | Duration | Percent Increase vs. Control |

| β/α-MHC ratio | This compound | 20 µM | 24 h | 132% |

| ACTA-1 | This compound | 20 µM | 24 h | 46% |

Data presented as the percentage increase compared to a vehicle-treated control group.

Table 2: Effect of this compound on the Gene Expression of Cytochrome P450 (CYP) Enzymes in RL-14 Cardiomyocytes [2]

| CYP Enzyme | Treatment | Concentration | Duration | Percent Increase in mRNA vs. Control |

| CYP1B1 | This compound | 20 µM | 24 h | 116% |

| CYP1A1 | This compound | 20 µM | 24 h | 112% |

| CYP4A11 | This compound | 20 µM | 24 h | 70% |

| CYP4F11 | This compound | 20 µM | 24 h | 238% |

| CYP4F2 | This compound | 20 µM | 24 h | 167% |

Data presented as the percentage increase in mRNA levels compared to a vehicle-treated control group.

Table 3: Effect of this compound on the Protein Levels of Cytochrome P450 (CYP) Enzymes in RL-14 Cardiomyocytes [3]

| CYP Enzyme | Treatment | Concentration | Duration | Percent Increase in Protein vs. Control |

| CYP1B1 | This compound | 20 µM | 24 h | 156% |

| CYP4F2 | This compound | 20 µM | 24 h | 126% |

| CYP4A11 | This compound | 20 µM | 24 h | 141% |

Data presented as the percentage increase in protein levels compared to a vehicle-treated control group.

Signaling Pathways

The precise signaling cascade initiated by this compound in cardiomyocytes is still under investigation. However, current evidence points towards a central role for the upregulation of CYP1B1.[2] The following diagram illustrates a putative signaling pathway based on the available data and known mechanisms of related lipid mediators.

Caption: Putative signaling pathway of this compound-induced cardiomyocyte hypertrophy.

Electrophysiological Effects

Currently, there is a lack of published data specifically investigating the direct electrophysiological effects of this compound on cardiomyocytes. Studies on other HETE isomers, such as 12-HETE and 20-HETE, have suggested potential roles in modulating ion channels, including calcium and potassium channels, in various cell types.[4] However, direct evidence from patch-clamp or other electrophysiological studies on cardiomyocytes treated with this compound is not yet available. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiomyocytes.

Cardiomyocyte Culture and Treatment

The human fetal ventricular cardiomyocyte cell line, RL-14, is a suitable in vitro model.[2]

-

Cell Culture: RL-14 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For hypertrophy studies, RL-14 cells are seeded and allowed to adhere. The culture medium is then replaced with serum-free DMEM for 24 hours to induce quiescence. Subsequently, cells are treated with 20 µM of this compound or a vehicle control (e.g., ethanol) for 24 hours.[2]

Assessment of Cellular Hypertrophy

1. Measurement of Cell Surface Area:

-

Following treatment, phase-contrast images of the cardiomyocytes are captured using an inverted microscope.

-

The cell surface area of individual, well-defined cells is measured using image analysis software (e.g., ImageJ).

-

A statistically significant increase in the average cell surface area of this compound-treated cells compared to control cells is indicative of hypertrophy.

2. Gene Expression Analysis of Hypertrophic Markers by RT-qPCR:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), β-myosin heavy chain (β-MHC), and alpha-skeletal actin (ACTA-1).[3] A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization. The relative gene expression is calculated using the ΔΔCt method.

Caption: Workflow for RT-qPCR analysis of hypertrophic markers.

Analysis of CYP450 Expression

1. Gene Expression Analysis by RT-qPCR:

-

The protocol is the same as described for hypertrophic markers, using primers specific for CYP enzymes such as CYP1B1, CYP1A1, CYP4A11, CYP4F11, and CYP4F2.[2]

2. Protein Expression Analysis by Western Blot:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the target CYP enzymes (e.g., anti-CYP1B1) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 11(R)-HETE in Biological Matrices by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid mediator derived from arachidonic acid, primarily through the cyclooxygenase (COX) pathway.[1] Accurate quantification of this eicosanoid is crucial for understanding its role in various physiological and pathological processes. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and drug development professionals.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid involved in a wide range of biological activities.[1] Specifically, this compound is produced by the action of cyclooxygenase (COX-1 and COX-2) enzymes.[1] It can be further metabolized to 11-oxo-ETE.[1][2] Given the low endogenous concentrations of eicosanoids and the presence of isomeric forms, LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification.[3][4] This document outlines a robust method for the analysis of this compound, providing a comprehensive workflow from sample extraction to data analysis. While this method is highly specific for 11-HETE, it should be noted that without chiral chromatography, it does not separate the this compound and 11(S)-HETE enantiomers.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for plasma or urine samples.

-

Aliquot Sample: Transfer 200 µL of the biological sample (e.g., plasma, urine) into a clean borosilicate glass test tube.[5]

-

Internal Standard: Add 10 µL of an internal standard mixture. A suitable internal standard is 15(S)-HETE-d8.[5]

-

Extraction Solvent Addition: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]

-

Vortex: Briefly vortex the mixture to ensure thorough mixing.[5]

-

Hexane Addition: Add 2.0 mL of hexane.[5]

-

Vortex: Cap the tube and vortex for 3 minutes.[5]

-

Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers.[5]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for HETE analysis. Instrument-specific optimization is recommended.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 1.7 µm particle size)[6] |

| Mobile Phase A | 0.1% Acetic Acid in Water[3] |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)[3] |

| Flow Rate | 0.3 - 0.6 mL/min[3][6] |

| Injection Volume | 10 µL[3] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Ion Spray Voltage | -4.0 to -4.2 kV[3][5] |

| Source Temperature | 350 - 500°C[3][5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gradient Elution Example: A representative gradient starts at 20% B for 3 minutes, increases to 65% B over 13 minutes, then to 95% B in 3 minutes, holds for 4 minutes, and re-equilibrates at initial conditions.[3]

MRM Transitions

The precursor and product ions for 11-HETE are well-established.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-HETE | 319 | 167[3][7] |

| 15(S)-HETE-d8 (IS) | 327 | 226[2] |

Data Presentation

Method Validation Parameters

The following table summarizes typical quantitative performance data for 11-HETE analysis.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | <2.6 pg on column | [5] |

| Limit of Quantification (LOQ) | <0.09 ng/mL | [5] |

| Recovery | >85% | [5] |

| Intraday Precision (CV%) | <10% (typically 3-5%) | [5] |

| Interday Precision (CV%) | <10% (typically 3-5%) | [5] |

| Intraday Accuracy (% Bias) | <10% | [5] |

| Interday Accuracy (% Bias) | <10% | [5] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Biosynthesis and metabolism of this compound.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. lipidmaps.org [lipidmaps.org]

- 6. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Analytical Standards for 11(R)-HETE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive eicosanoid derived from the metabolism of arachidonic acid. It is produced through the cyclooxygenase (COX-1 and COX-2) and cytochrome P450 (CYP) pathways.[1][2] As a signaling molecule, this compound is implicated in various physiological and pathological processes, including cellular hypertrophy.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its roles in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound analytical standards.

Physicochemical Properties and Handling of this compound Standard

Proper handling and storage of the this compound analytical standard are critical to maintain its integrity and ensure accurate experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 11(R)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid | [3] |

| Molecular Formula | C₂₀H₃₂O₃ | [3] |

| Molecular Weight | 320.5 g/mol | [3] |

| CAS Number | 73347-43-0 | [3] |

| Purity | ≥98% | [4] |

| Formulation | A solution in ethanol | Cayman Chemical |

| Solubility (mg/ml) | 0.1 M Na₂CO₃: 2, DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 0.8 | [4] |

| λmax | 236 nm | [4] |

Protocol 1: Handling and Storage of this compound Analytical Standard

-

Storage: Upon receipt, store the this compound standard solution at -80°C.[5] This temperature is recommended to prevent degradation.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the standard solution into smaller, single-use vials.

-

Preparation of Stock Solutions:

-

Equilibrate the vial to room temperature before opening.

-

Prepare stock solutions by diluting the commercial standard in an appropriate solvent such as ethanol or methanol.

-

Store stock solutions at -80°C.

-

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution with the appropriate mobile phase or reconstitution solvent.

-

General Precautions:

-

Use glass vials for storage to prevent adsorption to plastic.

-

Handle the standard in a well-ventilated area, preferably in a fume hood.

-

Avoid exposure to direct light and air to minimize oxidation.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound from complex biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to extract this compound efficiently while removing interfering substances.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples [6][7]

-

Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). To prevent ex vivo formation of eicosanoids, add an antioxidant like butylated hydroxytoluene (BHT) during collection.[5][7] Keep samples on ice.

-

Internal Standard Spiking: Add an appropriate internal standard, such as 15(S)-HETE-d8, to the plasma or serum sample.[6][8]

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent like methanol or acetone. Vortex and centrifuge to pellet the proteins.

-

SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elution: Elute this compound and other lipids with methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Conditions | Reference |

| LC Column | C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm) | [9] |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM formic acid | [6][9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM formic acid | [6][9] |

| Flow Rate | 0.3 - 0.6 mL/min | [9][10] |

| Gradient | A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is typically used for optimal separation. | [9][10] |

| Ionization Mode | Negative Electrospray Ionization (ESI) is common. For derivatized HETEs, positive ESI can be used. | [9][11] |

| MS/MS Transition (PFB derivative) | m/z 319 → 167 | [11] |

| Internal Standard Transition (15(S)-HETE-d8) | m/z 327 → 182 | [8] |

| Limit of Quantification (LOQ) | Can be as low as 20 pg/mL in plasma. | [10] |

Biological Activity and Signaling Pathway

This compound has been shown to induce cellular hypertrophy in cardiomyocytes.[1] This effect is associated with the upregulation of certain cytochrome P450 enzymes.

As depicted in the diagram, arachidonic acid is metabolized by COX and CYP450 enzymes to produce this compound.[2] this compound can then upregulate the expression of various CYP enzymes, such as CYP1B1, which in turn contributes to the development of cellular hypertrophy.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

This workflow outlines the key steps from sample acquisition to data analysis for the accurate measurement of this compound. The optional derivatization step, for instance with pentafluorobenzyl (PFB) bromide, can enhance sensitivity in some LC-MS/MS methods.[11]

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H32O3 | CID 5283168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols for the Extraction of 11(R)-HETE from Biological Samples

Introduction